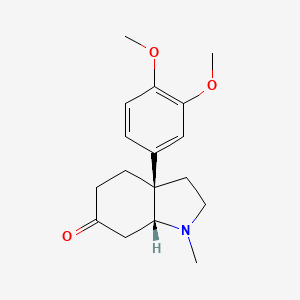

(+)-Mesembrine

描述

(+)-Mesembrine is an alkaloid compound found in the plant Sceletium tortuosum, commonly known as Kanna. This compound is known for its psychoactive properties and has been traditionally used by indigenous peoples for its mood-enhancing effects. This compound is a serotonin reuptake inhibitor and a phosphodiesterase-4 inhibitor, which contributes to its potential therapeutic effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Mesembrine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: This step involves the Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydroisoquinoline core.

Introduction of the Methoxy Group:

Formation of the Quaternary Carbon Center: This step involves the formation of a quaternary carbon center through alkylation reactions.

Final Cyclization and Purification: The final step involves cyclization to form the mesembrine structure, followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from Sceletium tortuosum or synthetic methods optimized for scalability. The extraction process typically involves solvent extraction followed by purification using techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

(+)-Mesembrine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify the functional groups on the mesembrine molecule, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be used to reduce double bonds or carbonyl groups, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can introduce new functional groups onto the mesembrine molecule, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

(+)-Mesembrine has several scientific research applications, including:

Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.

Biology: Investigated for its effects on serotonin reuptake and phosphodiesterase-4 inhibition, which are relevant to mood regulation and cognitive function.

Medicine: Explored for its potential therapeutic effects in treating mood disorders, anxiety, and depression.

作用机制

(+)-Mesembrine exerts its effects primarily through two mechanisms:

Serotonin Reuptake Inhibition: By inhibiting the reuptake of serotonin, this compound increases the availability of serotonin in the synaptic cleft, enhancing mood and cognitive function.

Phosphodiesterase-4 Inhibition: By inhibiting phosphodiesterase-4, this compound increases the levels of cyclic adenosine monophosphate (cAMP), which has various downstream effects on cellular signaling and function.

相似化合物的比较

Similar Compounds

Mesembrenone: Another alkaloid found in Sceletium tortuosum with similar psychoactive properties.

Mesembranol: A related compound with structural similarities to (+)-Mesembrine.

Sertraline: A selective serotonin reuptake inhibitor used as an antidepressant.

Uniqueness of this compound

This compound is unique due to its dual mechanism of action as both a serotonin reuptake inhibitor and a phosphodiesterase-4 inhibitor. This dual action may contribute to its potential therapeutic effects and distinguishes it from other similar compounds that typically act through a single mechanism.

生物活性

(+)-Mesembrine, a prominent alkaloid derived from the South African plant Sceletium tortuosum, has garnered significant attention for its diverse biological activities, particularly its psychoactive properties. This article presents a detailed overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Mesembrine

Mesembrine is classified as a chiral alkaloid characterized by an aryloctahydroindole structure. It is predominantly found in the Sceletium genus, which has been utilized in traditional medicine for centuries to manage various mental health conditions, including anxiety and depression . The compound's therapeutic potential has led to increased interest in its pharmacological properties and commercial applications.

Research indicates that this compound acts primarily as a serotonin reuptake inhibitor (SRI) . Binding assays have demonstrated that mesembrine exhibits a higher potency in inhibiting the serotonin transporter (SERT) compared to fluoxetine, a well-known antidepressant . This mechanism underlies its mood-elevating effects and supports its traditional use as an anxiolytic agent.

In addition to SERT inhibition, mesembrine has shown potential as a phosphodiesterase-4 (PDE4) inhibitor , which may contribute to its antidepressant effects by enhancing cyclic AMP (cAMP) signaling pathways . The dual action on serotonin reuptake and PDE4 inhibition positions mesembrine as a promising candidate for further therapeutic development.

Pharmacological Effects

The primary pharmacological effects of this compound include:

- Antidepressant Activity : Clinical studies have supported its efficacy in alleviating symptoms of depression, making it a candidate for further investigation as a natural antidepressant .

- Anxiolytic Effects : Traditional uses highlight its role in reducing anxiety, corroborated by modern research demonstrating significant anxiolytic properties .

- Cognitive Enhancement : Some studies suggest that mesembrine may enhance cognitive functions, potentially aiding in conditions such as attention-deficit disorders .

Case Studies and Clinical Trials

Several studies have examined the biological activity of mesembrine through various methodologies:

- Metabolomic Characterization : A study utilized liquid chromatography-mass spectrometry (LC-MS) to analyze different Sceletium species, revealing distinct metabolomic profiles associated with mesembrine content. This approach helped identify chemical markers that could inform quality control in phytopharmaceuticals .

- Pharmacological Screening : Research conducted by the National Institute of Mental Health indicated that mesembrine's inhibitory effects on SERT could translate into significant antidepressant activity, warranting further clinical evaluation .

- Comparative Studies : Investigations comparing mesembrine with other alkaloids from Sceletium species have highlighted its unique pharmacological profile and reinforced the need for comprehensive studies on minor alkaloid groups that may also contribute to therapeutic effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| National Institute of Mental Health | Biological activity screening | Potent SERT inhibitor; potential antidepressant |

| Metabolomic Analysis | LC-MS | Identified distinct metabolomic profiles across Sceletium species |

| Comparative Pharmacology | In vitro assays | Mesembrine shows stronger SERT inhibition than fluoxetine |

属性

IUPAC Name |

(3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIQPJTGIHDGO-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]2([C@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152968 | |

| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6023-73-0, 468-53-1 | |

| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6023-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesembrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESEMBRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5X28MLQ1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。